molecular formula C8H17NO B1394984 3-(2-Ethoxyethyl)pyrrolidine CAS No. 1220038-50-5

3-(2-Ethoxyethyl)pyrrolidine

Cat. No.: B1394984
CAS No.: 1220038-50-5
M. Wt: 143.23 g/mol
InChI Key: IPGCQZXMWOKOGO-UHFFFAOYSA-N
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Description

3-(2-Ethoxyethyl)pyrrolidine (CAS 1220038-50-5) is a high-purity chemical building block of interest to medicinal chemists and researchers. This compound features a pyrrolidine ring, a privileged saturated scaffold in drug design due to its sp 3 -hybridization, which allows for efficient exploration of pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of molecules . The pyrrolidine ring is a versatile scaffold for developing novel biologically active compounds, with documented applications in the discovery of anticancer, anti-inflammatory, antibacterial, and antidiabetic agents, as well as treatments for central nervous system diseases . Specifically, pyrrolidine derivatives have been investigated as inhibitors of enzymes like α-glucosidase and as key components in the structure-activity relationship (SAR) studies for optimizing potency and selectivity . The nature and position of substitutions on the pyrrolidine ring are crucial in determining the overall biological activity . Chemical Specifications: • CAS Number: 1220038-50-5 • Molecular Formula: C 8 H 17 NO • Molecular Weight: 143.23 g/mol • SMILES: CCOCCC1CCNC1 Handling & Storage: Store sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not approved for use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-ethoxyethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-10-6-4-8-3-5-9-7-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGCQZXMWOKOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309093
Record name 3-(2-Ethoxyethyl)pyrrolidine
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Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220038-50-5
Record name 3-(2-Ethoxyethyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-50-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Ethoxyethyl)pyrrolidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 2 Ethoxyethyl Pyrrolidine and Its Derivatives

Direct Synthesis Approaches to the Pyrrolidine (B122466) Ring System with Ethoxyethyl Functionality

Directly constructing the pyrrolidine ring with the desired ethoxyethyl substituent already in place or formed in situ is a common and efficient strategy. These methods focus on forming the five-membered ring as the key step.

Ring-closing strategies are fundamental to the synthesis of cyclic compounds, including pyrrolidines. These methods typically involve the formation of a carbon-nitrogen bond to close a linear precursor into a cyclic structure.

The intramolecular cyclization of amino alcohols is a classic and reliable method for synthesizing pyrrolidines. This approach often involves the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic attack by the amine to form the heterocyclic ring. acs.org

A common strategy involves the use of 1,4-amino alcohols. The hydroxyl group can be activated, for instance, by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide. Subsequent intramolecular nucleophilic substitution by the amino group leads to the formation of the pyrrolidine ring. While direct literature on the synthesis of 3-(2-ethoxyethyl)pyrrolidine via this specific route is not prevalent, the general principle is well-established for a wide range of substituted pyrrolidines. acs.org

Lanthanide (III) trifluoromethanesulfonates, such as La(OTf)₃, have been shown to catalyze the intramolecular aminolysis of epoxy amines. nih.gov For instance, trans-3,4-epoxy amines can undergo a 5-endo-tet cyclization to yield 3-hydroxypyrrolidines, which could potentially be further elaborated to the ethoxyethyl derivative. nih.gov

Precursor Type Reaction Key Features
1,4-Amino alcoholsIntramolecular nucleophilic substitutionRequires activation of the alcohol.
Epoxy aminesLewis acid-catalyzed ring-openingCan provide access to functionalized pyrrolidines. nih.gov

Radical cyclizations offer an alternative and powerful method for the construction of pyrrolidine rings, often proceeding under mild conditions and tolerating a variety of functional groups. researchgate.net These reactions typically involve the generation of a radical species that then undergoes an intramolecular addition to a double or triple bond to form the cyclic system.

For the synthesis of substituted pyrrolidines, a common approach is the radical cyclization of N-allyl-haloamines. nih.gov For instance, a copper-catalyzed atom transfer radical cyclization (ATRC) of N-allyl-2,2,2-trichloro-ethylamines can produce 2,4-trans-substituted pyrrolidines. nih.gov While not specifically demonstrating the synthesis of this compound, this methodology highlights a viable pathway where a precursor containing an ethoxyethyl group could potentially be cyclized.

Another approach involves the use of metalloradical catalysis. A Cobalt(II)-based system has been developed for the enantioselective radical alkylation of C(sp³)—H bonds, allowing for the construction of chiral pyrrolidines from aliphatic diazo compounds. nih.gov This method demonstrates the potential for high levels of stereocontrol in radical cyclizations.

Radical Precursor Initiation/Catalyst Key Features
N-allyl-haloaminesCopper(I) chloride/PMDETAAtom Transfer Radical Cyclization (ATRC). nih.gov
Aliphatic diazo compoundsCobalt(II)-porphyrin complexEnantioselective C-H alkylation. nih.gov
o-bromophenyl-substituted pyrrolylpyridinium salts(TMS)₃SiH/AIBNFree-radical intramolecular arylation. beilstein-journals.org

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, providing highly efficient and selective methods for ring formation.

Palladium catalysts are widely used in organic synthesis, and several methods for constructing pyrrolidine rings have been developed. One notable example is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which yields 3-aryl pyrrolidines. researchgate.netchemrxiv.orgnih.govnih.gov While this method directly functionalizes a pre-existing pyrroline (B1223166) ring rather than forming it, it represents a powerful tool for introducing substituents at the 3-position. A related approach involves the palladium(0)-catalyzed cyclization of allenenes, which can lead to the stereoselective formation of 2,3-cis-pyrrolidines. acs.org These methods showcase the versatility of palladium catalysis in accessing substituted pyrrolidines.

Catalyst System Reactants Product Reference
Pd(dba)₂ / P(o-tol)₃ / Cu(OTf)₂N-alkyl pyrroline, Aryl bromide3-Aryl pyrrolidine researchgate.netnih.gov
Pd(PPh₃)₄N-(1-alkyl-2,3-butadienyl)-N-allylsulfonamide, Aryl halide2,3-cis-pyrrolidine acs.org

Iridium catalysts have emerged as powerful tools for the N-heterocyclization of primary amines with diols, offering an environmentally benign route to cyclic amines where water is the only byproduct. orgsyn.orgorganic-chemistry.orgresearchgate.net This reaction is catalyzed by a Cp*Ir complex and can be used to synthesize a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.orgorganic-chemistry.org The reaction proceeds under relatively mild conditions and is applicable to a range of substrates. orgsyn.orguno.edu This methodology is highly relevant for the synthesis of 3-substituted pyrrolidines, as a suitably substituted diol and a primary amine can be used as starting materials. For the synthesis of this compound, one could envision the reaction of an appropriate amino-diol precursor in the presence of an iridium catalyst.

Catalyst Reactants Key Features Reference
[Cp*IrCl₂]₂Primary amine, DiolEnvironmentally benign, forms water as the only byproduct. orgsyn.orgorganic-chemistry.org

Ring-Closing Strategies

Transition Metal-Catalyzed Ring Closure Reactions
Rhodium-Catalyzed [4+1] Cycloadditions from Alkenes and Nitrene Sources

A novel approach to pyrrolidine synthesis involves a formal [4+1] cycloaddition of unactivated terminal alkenes, which act as four-carbon synthons, with a nitrene source. nih.govnih.gov This rhodium(III)-catalyzed method provides a direct route to various pyrrolidine-containing structures. nih.gov The reaction mechanism is proposed to proceed through an initial intermolecular aziridination of the alkene, catalyzed by the Rh(III) complex. nih.govnih.gov This is followed by an acid-promoted ring expansion of the resulting aziridine (B145994) to form the pyrrolidine ring. nih.govnih.gov

This strategy is particularly effective for the diastereoselective synthesis of spiro-pyrrolidines. nih.govnih.gov The use of readily available alkenes as the four-carbon component makes this a highly convergent and attractive method for rapidly assembling complex pyrrolidine frameworks. nih.gov Experimental evidence, including the isolation of the N-tosyl aziridine intermediate, supports the proposed mechanism of aziridination followed by ring expansion. nih.gov

CatalystAlkene PartnerNitrene SourceKey Features
Rh(III) complexUnactivated terminal alkenesHydroxylamine derivativesFormal [4+1] cycloaddition, good for spiro-pyrrolidines. nih.govnih.gov
Copper-Catalyzed Intramolecular C(sp³)-H Amination

Copper catalysis has emerged as a powerful tool for the construction of nitrogen-containing heterocycles through intramolecular C-H amination reactions. organic-chemistry.orgsustech.edu.cn This approach allows for the direct formation of a C-N bond by activating a remote, unactivated C(sp³)-H bond. organic-chemistry.org The reaction typically proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, along with high regio- and chemoselectivity. organic-chemistry.org

The mechanism is believed to involve the formation of a nitrogen-centered radical through the copper-catalyzed activation of an N-F or N-Cl bond in a suitable precursor, such as an N-chlorosulfonamide or N-fluoride amide. organic-chemistry.orgsustech.edu.cnacs.org This is followed by an intramolecular 1,5-hydrogen atom transfer (HAT) to generate a carbon-centered radical, which then undergoes cyclization to form the pyrrolidine ring. sustech.edu.cn This radical relay process enables the functionalization of otherwise unreactive C-H bonds, providing a direct route to pyrrolidines, including those with α-quaternary stereocenters. organic-chemistry.orgsustech.edu.cn

Catalyst SystemSubstrateKey Features
Cu(OAc)₂ / 2,2'-bipyridineN-fluoride amidesMild conditions, high functional group tolerance, complete regio- and chemoselectivity. organic-chemistry.org
Cu(I) / Phosphoric acidN-chlorosulfonamidesAccess to α-quaternary pyrrolidines via intramolecular radical C(sp³)-H amination. sustech.edu.cn
Iron-Catalyzed Reductive Cyclization of 1,6-Enynes

Iron, an abundant and non-toxic metal, has gained prominence as a catalyst for various organic transformations. One such application is the reductive cyclization of 1,6-enynes to afford pyrrolidine derivatives. acs.orgorganic-chemistry.orgnih.gov This method offers a sustainable alternative to catalysis with precious metals. organic-chemistry.org The reaction is typically catalyzed by an in situ-activated iron complex, formed from an iron(II) salt like FeCl₂ and an iminopyridine ligand, in the presence of a reducing agent such as diethylzinc. acs.orgorganic-chemistry.org

This process is compatible with both N- and O-tethered 1,6-enynes, leading to the formation of pyrrolidines and tetrahydrofurans, respectively. acs.orgorganic-chemistry.org The reaction tolerates a wide array of functional groups and proceeds under mild conditions. organic-chemistry.org Mechanistic investigations suggest a pathway involving oxidative cyclization to form a metallacycle, followed by transmetalation and reductive elimination steps. organic-chemistry.org

Catalyst SystemSubstrateKey Features
FeCl₂ / Iminopyridine ligand / Et₂ZnN-tethered 1,6-enynesUse of an earth-abundant metal, operational simplicity, good functional group tolerance. acs.orgorganic-chemistry.org
Titanium-Catalyzed Radical Formal [3+2] Cycloadditions

A titanium-catalyzed formal [3+2] cycloaddition of N-acylaziridines and alkenes provides an efficient pathway to substituted pyrrolidines. nih.govorganic-chemistry.orgacs.orgorganic-chemistry.orgacs.org This redox-neutral transformation operates through a radical redox-relay mechanism. organic-chemistry.orgacs.org The reaction is initiated by the reductive opening of the N-acylaziridine ring by a low-valent titanium catalyst to generate a carbon-centered radical. acs.org

This radical intermediate then adds to an alkene, forming a new C-C bond and another radical species. acs.org Subsequent intramolecular cyclization leads to the formation of the pyrrolidine ring and regenerates the active catalyst. acs.org This method is notable for its ability to regioselectively cleave the more substituted C-N bond of the aziridine, a transformation that is challenging to achieve through conventional two-electron pathways. organic-chemistry.org

Catalyst SystemSubstratesKey Features
Cp*TiCl₃ / Zn dustN-acylaziridines and alkenesRedox-neutral radical mechanism, high regioselectivity for C-N bond cleavage. organic-chemistry.orgacs.org

Intermolecular Cycloaddition Reactions for Pyrrolidine Construction

Intermolecular cycloadditions represent a powerful and convergent strategy for the synthesis of the pyrrolidine ring, allowing for the rapid assembly of molecular complexity from two or more components.

1,3-Dipolar Cycloadditions (e.g., involving azomethine ylides, nitrones, azides, with various dipolarophiles)

The 1,3-dipolar cycloaddition is a cornerstone of heterocyclic chemistry and a highly effective method for constructing five-membered rings like pyrrolidines. wikipedia.orgnih.gov This reaction involves the concertedly or stepwise addition of a 1,3-dipole to a dipolarophile, typically an alkene or alkyne. wikipedia.org

Azomethine ylides are widely used 1,3-dipoles for pyrrolidine synthesis. nih.govacs.orgresearchgate.netrsc.orgresearchgate.net They can be generated in situ from various precursors, such as α-amino acids or their corresponding esters. researchgate.netmdpi.com The reaction of an azomethine ylide with an alkene leads directly to the pyrrolidine core, often with a high degree of stereocontrol, allowing for the creation of multiple stereocenters in a single step. nih.govacs.org The development of catalytic, enantioselective versions of this reaction has been a major area of research, with chiral metal complexes being particularly effective. nih.govacs.org

Nitrones are another class of 1,3-dipoles that readily react with alkenes to form isoxazolidines, which can then be converted to polyhydroxylated pyrrolidines through reductive N-O bond cleavage. researchgate.netacademie-sciences.frnih.gov This approach is particularly useful in the synthesis of iminosugars and related biologically active compounds. researchgate.netacademie-sciences.fr The stereoselectivity of the cycloaddition can often be controlled by the chirality of the nitrone or through the use of Lewis acid catalysts. researchgate.net

Azides can also participate in 1,3-dipolar cycloadditions, although their reaction with simple alkenes is less common for direct pyrrolidine synthesis. However, intramolecular cycloadditions of azides with alkenes or other π-systems can be a viable route to fused pyrrolidine systems. scispace.com For instance, the intramolecular cycloaddition of an azide (B81097) with a methylenecyclopropane (B1220202) can lead to the formation of a cyclopropylimine, which can then rearrange to a pyrroline and subsequently be reduced to a pyrrolizidine (B1209537) or indolizidine alkaloid. scispace.com

1,3-DipoleDipolarophileProductKey Features
Azomethine YlideAlkenePyrrolidineHigh stereocontrol, access to multiple stereocenters. nih.govacs.org
NitroneAlkeneIsoxazolidine (Pyrrolidine precursor)Synthesis of polyhydroxylated pyrrolidines and iminosugars. researchgate.netacademie-sciences.fr
AzideMethylenecyclopropane (intramolecular)Pyrrolizidine/Indolizidine precursorAccess to fused bicyclic systems. scispace.com
Glycine-Based [3+2] Cycloaddition for Pyrrolidine Synthesis

Glycine and its derivatives serve as versatile and readily available starting materials for the synthesis of pyrrolidines via [3+2] cycloaddition reactions. mdpi.comnih.govscilit.comumb.edu A common strategy involves the decarboxylative generation of azomethine ylides from glycine-derived oxazolidin-5-ones. mdpi.com These non-stabilized or semi-stabilized azomethine ylides then undergo a [3+2] cycloaddition with a suitable dipolarophile to construct the pyrrolidine ring. mdpi.com

This methodology has been successfully employed in one-pot, multi-component reactions to generate complex, polycyclic compounds containing a pyrrolidine core with high efficiency and atom economy. mdpi.comresearchgate.net The reaction often proceeds with minimal byproduct formation, making it an attractive approach from both an academic and industrial perspective. mdpi.com

Glycine DerivativeDipolarophileKey Features
Oxazolidin-5-onesMaleimides, other alkenesDecarboxylative generation of azomethine ylides, high atom economy, suitable for multi-component reactions. mdpi.com
Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines

A powerful strategy for the enantioselective synthesis of functionalized pyrrolidines is the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines. nih.govorganic-chemistry.orgnih.gov This method provides a direct route to chiral pyrrolidine rings, which are ubiquitous in natural products and pharmaceuticals. nih.govthieme-connect.com The reaction's efficiency and selectivity are highly dependent on the choice of chiral ligands, with phosphoramidites being particularly effective. nih.govorganic-chemistry.orgnih.gov

The development of novel phosphoramidite (B1245037) ligands has been central to advancing this methodology. nih.gov For instance, the use of a bis-2-naphthyl phosphoramidite ligand has been shown to facilitate the cycloaddition of the parent TMM with N-Boc protected imines, yielding the corresponding pyrrolidine cycloadducts in excellent yields and with high levels of enantioselectivity. organic-chemistry.orgnih.gov The reaction conditions can be fine-tuned to control the regioselectivity, allowing for the synthesis of either exocyclic or endocyclic products. organic-chemistry.org The scope of this reaction is broad, tolerating a variety of imines, including those derived from both aromatic and aliphatic aldehydes. thieme-connect.comthieme-connect.de

Table 1: Examples of Palladium-Catalyzed Asymmetric [3+2] Cycloaddition

EntryImine SubstrateLigandYield (%)ee (%)Reference
1N-Boc-benzylideneaminebis-2-naphthyl phosphoramidite8491 thieme-connect.com
2N-Boc-cinnamylideneaminebis-2-naphthyl phosphoramidite7586 thieme-connect.com
3N-Boc-furfurylideneaminebis-2-naphthyl phosphoramidite8783 thieme-connect.com

ee = enantiomeric excess

This catalytic system has also been successfully applied to ketimines, which are traditionally less reactive substrates, further demonstrating the versatility of this approach for constructing sterically hindered and structurally diverse pyrrolidines. organic-chemistry.org The functionalization of the resulting pyrrolidine products, through reactions such as hydroboration and deprotection, highlights the synthetic utility of this methodology in preparing complex molecules. organic-chemistry.org

Synthesis via Functional Group Interconversion and Derivatization Strategies

The 2-ethoxyethyl side chain can be introduced onto a pre-existing pyrrolidine ring through N-alkylation reactions. researchgate.net This typically involves the reaction of a pyrrolidine, which is a cyclic secondary amine, with a suitable electrophile such as a 2-ethoxyethyl halide. researchgate.netyoutube.com The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Common bases used for this purpose include potassium carbonate or triethylamine. researchgate.net The choice of solvent can also be critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. researchgate.net

In some cases, the use of a phase-transfer catalyst can be beneficial, particularly when dealing with biphasic reaction mixtures. youtube.com For less reactive alkylating agents, more forcing conditions, such as heating, may be required. researchgate.net It is important to consider the potential for over-alkylation, which can lead to the formation of a quaternary ammonium (B1175870) salt, especially if the resulting tertiary amine is sufficiently nucleophilic. researchgate.net

The synthesis of this compound can also be achieved through the chemical modification of other pyrrolidine or even piperidine (B6355638) derivatives. For instance, a Claisen-Schmidt type condensation of 1-(2-ethoxyethyl)piperidin-4-one (B14255354) with aromatic aldehydes yields dienones which can then undergo heterocyclization with phenylhydrazine (B124118) to form pyrazolo[4,3-c]pyridine derivatives containing the desired ethoxyethyl-substituted nitrogen heterocycle. researchgate.net

Furthermore, synthetic strategies have been developed for the conversion of piperidine derivatives into pyrrolidines. rsc.org These methods often involve ring contraction reactions. For example, certain N-substituted piperidines can undergo a cascade reaction to selectively yield pyrrolidin-2-ones. rsc.org Mechanistically, this can involve the in situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate, followed by further transformations. rsc.org While not a direct route to this compound, these transformations highlight the possibility of accessing the pyrrolidine core from a six-membered ring precursor, which could then be further functionalized.

Another approach involves the electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor, which has been used to synthesize both pyrrolidine and piperidine derivatives. nih.gov This method offers a green and efficient alternative to traditional synthetic methods that often require harsh reagents. nih.gov

Stereoselective and Enantioselective Synthetic Routes to this compound and its Stereoisomers

The asymmetric synthesis of substituted pyrrolidines, including those with an ethoxyethyl side chain, can be effectively achieved using chiral catalysts. acs.orgrsc.org Asymmetric 1,3-dipolar cycloadditions of azomethine ylides are a prominent method for constructing the pyrrolidine scaffold. acs.org The use of chiral N,O-ligands in combination with metal catalysts, such as copper(I), can afford pyrrolidines with excellent diastereoselectivity and enantioselectivity. acs.org The design of the chiral ligand is crucial, as subtle steric and electronic effects can have a significant impact on the stereochemical outcome of the reaction. acs.org

For example, a series of chiral N,O-ligands derived from a 1,2-dihydroimidazo[1,2-a]quinolone motif have been successfully employed in the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with β-phthalimidonitroethene, leading to 4-nitro-3-aminopyrrolidines with high diastereo- and enantioselectivities. acs.org These intermediates can then be further transformed into valuable 3,4-diaminopyrrolidines. acs.org

Table 2: Chiral Ligands in Asymmetric Pyrrolidine Synthesis

Catalyst SystemReaction TypeAchieved SelectivityReference
Chiral N,O-Ligand/Cu(I)1,3-Dipolar Cycloadditionup to 98:2 dr, 99% ee acs.org
Palladium/Phosphoramidite[3+2] CycloadditionHigh ee nih.govorganic-chemistry.org
Ruthenium CatalystHydrogenation (DKR)Excellent ee rsc.org

dr = diastereomeric ratio, ee = enantiomeric excess, DKR = dynamic kinetic resolution

Dynamic kinetic resolution (DKR) is another powerful tool for the asymmetric synthesis of chiral pyrrolidines. rsc.org This approach often involves the use of a ruthenium catalyst in combination with an enzyme, such as a lipase, to resolve a racemic mixture of a pyrrolidine precursor. rsc.org For instance, the DKR of a racemic 3-hydroxypyrrolidine via acetylation, with a ruthenium catalyst for in situ racemization of the starting material, can provide the desired enantiomerically enriched product in high yield and with excellent enantioselectivity. rsc.org

Achieving diastereoselective control is paramount in the synthesis of substituted pyrrolidines, which often contain multiple stereocenters. nih.gov Various strategies have been developed to influence the relative stereochemistry of substituents on the pyrrolidine ring.

One such method is the copper(II)-promoted intramolecular aminooxygenation of alkenes. nih.gov This reaction can lead to the formation of disubstituted pyrrolidines with high diastereoselectivity. nih.gov The stereochemical outcome is dependent on the position of substituents on the starting alkene chain. For example, α-substituted 4-pentenyl sulfonamides tend to favor the formation of 2,5-cis-pyrrolidines with excellent diastereoselectivity, while γ-substituted substrates give rise to 2,3-trans pyrrolidine adducts with moderate selectivity. nih.gov

Three-component reactions catalyzed by Lewis acids also offer an efficient route to diastereomerically enriched pyrrolidines. organic-chemistry.org The Yb(OTf)₃-catalyzed reaction of aldehydes, amines, and 1,1-cyclopropanediesters generates pyrrolidines with a high degree of diastereoselectivity, typically favoring the cis relationship between the substituents at the 2- and 5-positions. organic-chemistry.org This method is particularly effective for aryl aldehydes and primary amines. organic-chemistry.org

Furthermore, one-pot cascade reactions can be designed to control the formation of multiple stereocenters in a single synthetic operation. rsc.org A one-pot nitro-Mannich/hydroamination cascade reaction, under the control of both a base and a gold(I) catalyst, has been reported for the synthesis of substituted pyrrolidines bearing three stereocenters with good to excellent diastereoselectivities. rsc.org

Green Chemistry Considerations and Sustainable Methodologies in Pyrrolidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrrolidines, to minimize environmental impact and enhance safety and efficiency. These principles focus on the use of renewable feedstocks, the reduction of waste, the avoidance of hazardous substances, and the use of energy-efficient processes. The development of sustainable methodologies for pyrrolidine synthesis is an active area of research, driven by both environmental regulations and economic advantages.

Key green chemistry approaches applied to pyrrolidine synthesis include the use of alternative energy sources, green solvents, catalyst-free reactions, multicomponent reactions (MCRs), and electrosynthesis. These methods aim to improve upon traditional synthetic routes, which often rely on harsh reaction conditions, toxic solvents, and stoichiometric reagents.

Alternative Energy Sources: Microwave and Ultrasound Irradiation

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. mdpi.com Benefits include rapid volumetric heating, which leads to dramatically reduced reaction times, increased reaction rates, and often higher product yields and purity. mdpi.com For the synthesis of five-membered nitrogen heterocycles like pyrrolidines, microwave-assisted protocols have been shown to be cleaner and more efficient. mdpi.com The reduced reaction times and increased efficiency contribute to lower energy consumption. Furthermore, the use of solvents can often be minimized or eliminated, reducing waste. mdpi.com

Ultrasound irradiation is another alternative energy source that promotes chemical reactions through acoustic cavitation. This technique has been successfully applied to the synthesis of pyrrolidine derivatives, often leading to shorter reaction times and improved yields.

Green Solvents and Catalyst-Free Conditions

The replacement of volatile and toxic organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. Water is a highly desirable solvent due to its non-toxicity, availability, and safety. An efficient, green synthesis of novel polycyclic pyrrolidine-fused spirooxindoles has been developed using a one-pot, three-component domino reaction in an ethanol-water mixture at room temperature without a catalyst. rsc.org This method highlights the benefits of using green solvent systems to achieve high yields without the need for toxic solvents or column chromatography for purification. rsc.org In another example, N-methylpyrrolidine was successfully synthesized in an aqueous medium using the inexpensive and environmentally friendly catalyst K2CO3 at a moderate temperature. vjs.ac.vn

Solvent-free, or neat, reaction conditions represent an ideal green chemistry scenario by completely eliminating solvent waste. Mechanochemical grinding procedures, for instance, have been optimized for the facile synthesis of N-substituted amines in the absence of any solvent. mdpi.com

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains significant portions of all the starting materials. tandfonline.com This approach is inherently atom-economical and step-economical, which reduces waste generation and the consumption of solvents for purification. tandfonline.com MCRs have been widely employed for the synthesis of a diverse range of pyrrolidine derivatives. tandfonline.com The convergence and operational simplicity of MCRs make them a powerful tool for building molecular complexity in a sustainable manner.

Electrosynthesis and Photochemical Methods

Electrosynthesis utilizes electrical current to drive chemical reactions, often avoiding the need for conventional and sometimes toxic oxidizing or reducing agents. A facile and green method for the synthesis of pyrrolidine derivatives has been demonstrated through the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor. beilstein-journals.org This method has the advantage of proceeding from readily available compounds in a single step while eliminating the use of expensive or toxic reagents. beilstein-journals.org

Photochemical methods, which use light to initiate reactions, also align with green chemistry principles. A one-pot photoenzymatic synthesis route for chiral pyrrolidines has been reported, combining photochemical oxyfunctionalization with a stereoselective enzymatic transamination or reduction. acs.org This approach is operationally simple and proceeds under mild conditions from easily available starting materials. acs.org

The following table provides a comparative overview of various sustainable methodologies used in the synthesis of pyrrolidine derivatives.

MethodologyKey FeaturesAdvantages
Microwave-Assisted Synthesis Uses microwave irradiation for heating.Rapid heating, shorter reaction times, higher yields, reduced solvent use. mdpi.com
Ultrasound Irradiation Uses ultrasonic waves to induce cavitation.Shorter reaction times, improved yields.
Green Solvents (e.g., Water, Ethanol/Water) Employs environmentally benign solvents.Reduced toxicity and environmental impact, improved safety. rsc.orgvjs.ac.vn
Catalyst-Free Reactions Proceeds without the need for a catalyst.Avoids catalyst toxicity and cost, simplifies purification. rsc.orgtandfonline.com
Multicomponent Reactions (MCRs) Combines three or more reactants in one pot.High atom and step economy, reduced waste, operational simplicity. tandfonline.comtandfonline.com
Electrosynthesis Uses electricity to drive reactions.Avoids toxic reagents, high efficiency, can be performed in flow reactors. beilstein-journals.org
Photoenzymatic Synthesis Combines photochemistry and biocatalysis.Mild reaction conditions, high stereoselectivity, one-pot procedure. acs.org

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-(2-Ethoxyethyl)pyrrolidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be required for unambiguous structural assignment.

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum would reveal the chemical shift, integration (proton count), and multiplicity (splitting pattern) for each unique proton in the molecule. The pyrrolidine (B122466) ring protons would appear as complex multiplets due to their diastereotopic nature and coupling to each other. The protons of the ethoxyethyl side chain would show characteristic patterns: a triplet for the terminal methyl (CH₃) group, a quartet for the adjacent methylene (B1212753) (OCH₂) group, and triplets or complex multiplets for the other methylene groups in the chain. The N-H proton of the secondary amine would likely appear as a broad singlet. sigmaaldrich.compitt.edu

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The chemical shifts would confirm the presence of aliphatic carbons in the pyrrolidine ring and the ethoxyethyl side chain. The carbons attached to the nitrogen and oxygen atoms would be shifted downfield compared to the other alkane-like carbons due to the electronegativity of these heteroatoms. sigmaaldrich.compitt.edu A table of expected chemical shifts can be predicted based on the analysis of similar structures. rsc.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position (Hypothetical Numbering)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrrolidine CH₂ (adjacent to N)2.8 - 3.2 (m)45 - 55
Pyrrolidine CH (with substituent)2.3 - 2.7 (m)35 - 45
Pyrrolidine CH₂1.5 - 2.0 (m)25 - 35
Ethoxyethyl O-CH₂-CH₂3.5 - 3.7 (t)68 - 72
Ethoxyethyl O-CH₂-CH₃3.4 - 3.6 (q)65 - 69
Ethoxyethyl CH₂ (adjacent to ring)1.6 - 1.9 (m)30 - 40
Ethoxyethyl CH₃1.1 - 1.3 (t)14 - 16
Pyrrolidine N-H1.0 - 3.0 (br s)N/A
Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions. m = multiplet, t = triplet, q = quartet, br s = broad singlet.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. mdpi.comnih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings through two or three bonds. pbsiddhartha.ac.inua.es It would be instrumental in tracing the connectivity within the pyrrolidine ring and along the ethoxyethyl side chain, for instance, by showing a cross-peak between the methyl triplet and the methylene quartet of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). arxiv.orgnist.gov Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds. ua.esnist.gov HMBC is vital for connecting different fragments of the molecule, such as establishing the link between the ethoxyethyl side chain and the pyrrolidine ring by showing a correlation from the protons on the pyrrolidine's C3 to the carbons in the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. ua.es This is particularly useful for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the ethoxyethyl group with respect to the protons on the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, by extension, the molecular formula of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of this compound (C₈H₁₇NO) by distinguishing it from other formulas that might have the same nominal mass.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pattern Analysis

In MS/MS, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would include:

Alpha-Cleavage: The most common fragmentation for amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. arizona.eduscienceready.com.au This would result in the loss of an ethyl or propyl radical from the pyrrolidine ring, leading to the formation of a stable, nitrogen-containing cation. A key fragment would be expected at m/z 70, corresponding to the loss of the ethoxyethyl side chain.

Ether Cleavage: Ethers can fragment via cleavage of the C-O bond or the C-C bond adjacent to the oxygen. msu.edu This would lead to fragments characteristic of the ethoxy group (e.g., loss of CH₂=CHOCH₂CH₃ or fragments at m/z 45 corresponding to [CH₃CH₂O]⁺).

Loss of Pyrrolidine: Cleavage of the bond connecting the side chain to the ring could lead to a fragment ion from the loss of the pyrrolidine moiety. researchgate.net

Interactive Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValuePossible Fragment IdentityFragmentation Pathway
143[M]⁺Molecular Ion
142[M-H]⁺Loss of a hydrogen atom
114[M-C₂H₅]⁺Loss of ethyl group from side chain
98[M-OC₂H₅]⁺Loss of ethoxy group
70[C₄H₈N]⁺Loss of the ethoxyethyl side chain via alpha-cleavage
45[C₂H₅O]⁺Ethoxy cation
Note: These are predicted fragments based on general fragmentation rules for amines and ethers. arizona.edumsu.edulibretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:

N-H Stretch: A moderate, somewhat broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) group.

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) due to the stretching of sp³ C-H bonds in the alkyl portions of the pyrrolidine ring and the ethoxyethyl side chain.

C-O Stretch: A strong, characteristic absorption in the 1050-1150 cm⁻¹ region, indicative of the C-O single bond stretch of the ether functional group. rsc.org

N-H Bend: A moderate absorption around 1590-1650 cm⁻¹ may be observed for the N-H bending vibration.

C-N Stretch: A moderate absorption in the 1020-1250 cm⁻¹ range due to the C-N bond stretching.

Interactive Table 3: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupIntensity
3300 - 3500N-H StretchSecondary AmineModerate, Broad
2850 - 2960C-H StretchAlkane (sp³)Strong
1050 - 1150C-O StretchEtherStrong
1020 - 1250C-N StretchAliphatic AmineModerate
Note: These are typical ranges for the specified functional groups.

X-ray Crystallography for Solid-State Structural Confirmation of Crystalline Derivatives

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. glycoforum.gr.jp While "this compound" itself is a liquid at room temperature, its crystalline derivatives (e.g., salts like hydrochlorides or tartrates, or co-crystals) can be analyzed to provide absolute confirmation of its molecular structure.

The process involves irradiating a single, well-ordered crystal of a derivative with a focused beam of X-rays. glycoforum.gr.jp The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. dectris.com The success of this technique is highly dependent on the ability to grow high-quality single crystals, a process that can be challenging and requires extensive screening of crystallization conditions. glycoforum.gr.jp

Once a suitable diffraction pattern is obtained, complex mathematical algorithms are used to translate the diffraction data into an electron density map of the molecule. nih.gov From this map, the precise position of each atom can be determined with high resolution (often to the Ångström level), revealing definitive information about:

Bond Lengths and Angles: Confirming the expected covalent geometry.

Conformation: Determining the preferred spatial orientation of the pyrrolidine ring and the ethoxyethyl side chain.

Stereochemistry: Unambiguously establishing the relative and absolute configuration at chiral centers in the molecule.

Intermolecular Interactions: Revealing how molecules are packed in the crystal lattice, including hydrogen bonding and van der Waals forces.

This technique is particularly vital in drug discovery and development, where the exact solid-state structure of an active pharmaceutical ingredient can influence its physical properties, such as stability and solubility. mdpi.com Although challenging, obtaining a crystal structure provides the ultimate proof of molecular identity and configuration. nih.govmdpi.com

Chromatographic Methods for Purity Assessment, Separation, and Quantification

Chromatography is an indispensable tool for the analysis of "this compound". It involves separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. biomedpharmajournal.org

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds like "this compound". openaccessjournals.com It is widely used for purity determination, quantification, and the separation of isomers. wikipedia.orgnih.gov

Purity Analysis: Reverse-phase HPLC (RP-HPLC) is the most common mode for purity analysis. In this method, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the components. biomedpharmajournal.org Impurities, such as starting materials, by-products, or degradation products, will have different retention times from the main compound, appearing as separate peaks in the chromatogram. The area of each peak is proportional to the concentration of the corresponding component, allowing for accurate purity assessment. openaccessjournals.com

Isomer Separation: "this compound" possesses a chiral center at the C3 position of the pyrrolidine ring, meaning it exists as a pair of enantiomers ((R)- and (S)-isomers). Separating these enantiomers is critical as they can have different biological activities. nih.gov This separation is typically achieved using chiral HPLC, which employs a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification. nih.gov

Below is an example of a typical HPLC method for purity analysis.

Table 1: Example HPLC Method Parameters for Purity Analysis of this compound

Parameter Value/Description
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (as pyrrolidines lack a strong chromophore)

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. sigmaaldrich.com "this compound" itself has limited volatility due to its polar secondary amine and ether functional groups, which can lead to poor peak shape and adsorption on the GC column. jfda-online.com Therefore, analysis by GC typically requires chemical derivatization to convert the analyte into a more volatile and thermally stable form. libretexts.orgresearchgate.net

Common derivatization strategies for compounds containing amine and hydroxyl groups include:

Silylation: Reacting the amine with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comlibretexts.org

Acylation: Reacting the amine with an acylating agent, like trifluoroacetic anhydride (B1165640) (TFAA), to form a stable amide derivative. jfda-online.com

Once derivatized, the sample is injected into the GC, where it is vaporized and swept by an inert carrier gas (e.g., helium) through a capillary column. science.gov Separation is achieved based on the boiling points of the derivatives and their interactions with the column's stationary phase. The separated components are then detected, often by a Flame Ionization Detector (FID).

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide a higher degree of specificity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. fda.gov As the separated components elute from the HPLC column, they are introduced into the ion source of the mass spectrometer (e.g., Electrospray Ionization, ESI), where they are ionized. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information and, with tandem MS (MS/MS), structural data from fragmentation patterns. jfda-online.comnih.gov LC-MS is exceptionally useful for identifying unknown impurities and quantifying the target compound at very low levels. fda.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the identification of volatile and semi-volatile compounds. semanticscholar.org It couples a gas chromatograph with a mass spectrometer. nih.gov The derivatized "this compound" is separated by the GC and then enters the MS for ionization (typically by Electron Impact, EI) and detection. The resulting mass spectrum is a unique chemical fingerprint based on the fragmentation pattern of the molecule, allowing for unambiguous identification by comparison to spectral libraries. stechnolock.comnih.gov

Table 2: Example GC-MS Method Parameters for Analysis of a Derivatized Sample

Parameter Value/Description
Instrument Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Ionization Mode Electron Impact (EI) at 70 eV

| Mass Range | m/z 45-450 |

Theoretical and Computational Investigations of 3 2 Ethoxyethyl Pyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the intrinsic properties of a molecule. wavefun.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for understanding its stability and reactivity. wavefun.comrsc.org

The electronic structure of 3-(2-Ethoxyethyl)pyrrolidine is defined by the arrangement of its electrons in molecular orbitals. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔEgap) is a key indicator of molecular stability; a larger gap generally implies lower reactivity. researchgate.net

For pyrrolidine (B122466) derivatives, the nitrogen atom and any electronegative substituents significantly influence the charge distribution and orbital energies. researchgate.net In this compound, the nitrogen atom and the oxygen of the ethoxy group are expected to be regions of higher electron density, as indicated by Mulliken charge calculations on similar structures. researchgate.net DFT calculations at levels like B3LYP/6-31G(d,p) are commonly used to compute these properties. researchgate.net The resulting data, including orbital energies and electrostatic potential maps, illustrate the molecule's reactive sites. wavefun.comresearchgate.net

Table 1: Representative Electronic Properties of Related Heterocyclic Compounds Calculated via DFT

This table presents typical calculated values for related molecules to illustrate the concepts, as specific data for this compound is not available in the cited literature.

Property Value Range (Illustrative) Significance
EHOMO -6.0 to -7.5 eV Indicates electron-donating capability
ELUMO +0.5 to +2.0 eV Indicates electron-accepting capability
Energy Gap (ΔE) 7.0 to 8.5 eV Relates to chemical reactivity and stability

Source: Data conceptualized from principles discussed in references researchgate.netresearchgate.net.

The non-planar structure of the pyrrolidine ring allows it to adopt various conformations, a phenomenon known as pseudorotation. nih.gov The ring typically exists in two predominant "pucker" modes: the Cγ-exo and Cγ-endo envelope conformers, where a specific carbon atom deviates from the plane formed by the other four atoms. frontiersin.orgnih.gov The relative stability of these conformers is heavily influenced by the nature and position of substituents on the ring. nih.govnih.gov

For a 3-substituted pyrrolidine like this compound, the bulky and flexible ethoxyethyl group will sterically interact with the ring, dictating the preferred conformation. Computational studies on analogous systems, such as 4-substituted prolines, show that bulky groups tend to occupy a pseudoequatorial position to minimize steric strain, which in turn locks the ring into a specific pucker. nih.gov Quantum mechanical calculations can map the potential energy surface, revealing the energy differences between various conformers and the barriers to their interconversion. frontiersin.org For instance, in related β-proline derivatives, the energy difference between the Cγ-endo and Cγ-exo forms can be around 1.2 to 2.8 kcal/mol, depending on the solvent and substituents. frontiersin.org

Table 2: Example of Relative Gibbs Free Energy for Different Conformers of a Difluorinated Pyrrolidine Model

This data for difluorinated pyrrolidines illustrates how computational methods determine the most stable conformations. A similar approach would be used for this compound.

Conformer Relative Gibbs Free Energy (kcal·mol⁻¹) in Gas Phase Relative Gibbs Free Energy (kcal·mol⁻¹) in DMSO
Conformer 1 0.00 0.00
Conformer 2 0.83 1.11
Conformer 3 2.01 1.87

| Conformer 4 | 2.54 | 2.76 |

Source: Adapted from data on stable difluorinated pyrrolidines in reference beilstein-journals.org.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

While quantum calculations analyze static structures, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular movements, conformational changes, and interactions over time. researchgate.netnih.gov

For a molecule with a flexible side chain like this compound, MD simulations are invaluable for exploring the full range of accessible conformations of both the pyrrolidine ring and the ethoxyethyl group. nih.gov By simulating the molecule in a solvent box (e.g., water), one can observe how solvent interactions influence its dynamic structure. acs.org The resulting trajectories can be analyzed to understand the flexibility of the side chain, the puckering dynamics of the ring, and the formation of any transient intramolecular interactions, such as hydrogen bonds. nih.gov

Reaction Mechanism Elucidation using Computational Methods

Computational methods, especially DFT, are widely used to elucidate the mechanisms of chemical reactions. sumitomo-chem.co.jp By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. sumitomo-chem.co.jpnih.gov The activation energy, or the energy barrier of the highest transition state, determines the reaction rate. sumitomo-chem.co.jp

For pyrrolidine derivatives, computational studies have successfully clarified the mechanisms of various reactions, including 1,3-dipolar cycloadditions, ring contractions, and the formation of iminium ions. nih.govnih.govmdpi.com A theoretical study of a reaction involving this compound would likely begin by proposing plausible pathways. For each step, the structures of transition states would be located and their energies calculated. rsc.org This approach can distinguish between competing mechanisms (e.g., concerted vs. stepwise) and explain observed regioselectivity and stereoselectivity. nih.govmdpi.com

Computational Studies on Pyrrolidine Ring Stability and Substituent Effects

The stability of the pyrrolidine ring and the influence of its substituents are central themes in computational studies. beilstein-journals.orgnih.gov The stability of the ring is influenced by angle strain and torsional strain, which are minimized in its puckered conformations. chemistrysteps.com Substituents can significantly alter this stability through both steric and electronic effects.

Steric Effects : Bulky substituents, like the ethoxyethyl group at the C-3 position, can introduce steric hindrance that destabilizes certain conformations and influences the ring's pucker. nih.govacs.org

Electronic Effects : The electronegativity of substituents impacts the ring's electron distribution. nih.gov The ether oxygen in the ethoxyethyl group exerts an electron-withdrawing inductive effect. Computational studies on fluorinated pyrrolidines have shown that such inductive effects can stabilize specific conformations through stereoelectronic interactions like the anomeric effect. beilstein-journals.org

DFT calculations are used to quantify these effects by comparing the energies of different substituted pyrrolidines through isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved. beilstein-journals.org

In silico Studies of Molecular Interactions and Ligand Design Principles (excluding biological target binding specificity)

In silico methods are fundamental to modern ligand design. researchgate.net Even without considering a specific biological target, computational studies can reveal the principles governing how a molecule like this compound might interact with a binding partner. The molecule possesses several key features for molecular interactions:

The pyrrolidine nitrogen can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. nih.gov

The ether oxygen of the ethoxyethyl group is a potential hydrogen bond acceptor.

The ethyl and pyrrolidine methylene (B1212753) groups provide hydrophobic surfaces for van der Waals interactions.

Computational techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate the 3D structural features of a series of molecules with their properties. nih.gov These models generate contour maps that highlight regions where steric bulk, positive or negative charge, hydrophobicity, or hydrogen bonding character are favorable for interaction, providing a general blueprint for designing molecules with desired interactive properties. nih.govscispace.com

Chemical Reactivity and Derivatization Studies of 3 2 Ethoxyethyl Pyrrolidine

Functionalization of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring is a "privileged" scaffold in drug discovery, and its functionalization is a key strategy for developing new chemical entities. researchgate.net

The nitrogen atom of the pyrrolidine ring is a primary site for electrophilic substitution. Due to its secondary amine nature, it readily reacts with a variety of electrophiles.

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom facilitates reactions with alkyl halides, acyl chlorides, and anhydrides to yield N-substituted derivatives. For instance, reaction with an alkyl halide (R-X) in the presence of a base would lead to the corresponding tertiary amine. Similarly, acylation with an acyl chloride (RCOCl) or anhydride (B1165640) ((RCO)₂O) would form an N-acylpyrrolidine. These reactions are fundamental for introducing diverse functional groups onto the pyrrolidine core. google.com

Table 1: Representative N-Functionalization Reactions of 3-(2-Ethoxyethyl)pyrrolidine

ReagentProduct Type
Alkyl Halide (e.g., CH₃I)N-Alkyl-3-(2-ethoxyethyl)pyrrolidine
Acyl Chloride (e.g., CH₃COCl)N-Acyl-3-(2-ethoxyethyl)pyrrolidine
Sulfonyl Chloride (e.g., TsCl)N-Sulfonyl-3-(2-ethoxyethyl)pyrrolidine

Note: These are predicted reactions based on the general reactivity of secondary amines.

Direct substitution on the carbon atoms of the pyrrolidine ring is more challenging and often requires activation. C-H activation strategies, though not specifically documented for this molecule, represent a modern approach for the functionalization of such heterocyclic systems. nih.gov

Skeletal rearrangement of the pyrrolidine ring, while not extensively reported for this specific compound, can be envisioned through several synthetic strategies.

Ring Expansion: Ring expansion of pyrrolidine derivatives to piperidines can be achieved through various methods, such as the Tiffeneau-Demjanov rearrangement of a 2-(aminomethyl)pyrrolidine derivative. While no direct examples for this compound exist, such transformations are plausible given the appropriate functional group manipulations. Another approach involves the reaction of related pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with azides, leading to ring expansion to naphthyridin-2(1H)-ones. nih.gov

Ring Contraction: Conversely, ring contraction of larger rings to form pyrrolidines is a known synthetic strategy. For example, photo-promoted ring contraction of pyridines with silylborane can afford pyrrolidine derivatives. nih.gov Selective synthesis of pyrrolidin-2-ones has also been reported via the ring contraction of N-substituted piperidines. rsc.org

The stereoselective synthesis of substituted pyrrolidines is of significant interest, often starting from chiral precursors like proline or employing asymmetric catalysis. mdpi.com For this compound, which is chiral if synthesized from a chiral precursor, stereoselective functionalization would aim to control the stereochemistry at other positions on the ring.

One common strategy is the use of [3+2] cycloaddition reactions between an azomethine ylide and a dipolarophile, which can be highly stereoselective. mdpi.comnih.gov While not directly applied to this compound as a starting material, its synthesis could potentially be achieved stereoselectively. Subsequent functionalization would then need to proceed in a way that preserves the initial stereochemistry. For instance, diastereoselective synthesis of substituted pyrrolidines can be achieved through a one-pot nitro-Mannich/hydroamination cascade reaction. rsc.org

Reactivity of the 2-Ethoxyethyl Side Chain

The 2-ethoxyethyl side chain offers additional opportunities for chemical modification, primarily centered around the ether linkage.

The ether bond in the 2-ethoxyethyl group is generally stable but can be cleaved under specific conditions.

Ether Cleavage: The most common method for cleaving ethers is treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, this would likely lead to the formation of 3-(2-hydroxyethyl)pyrrolidine and ethyl halide. The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the alkyl groups attached to the ether oxygen. longdom.orglibretexts.org Given that the ethyl group is a primary alkyl group, an Sₙ2 mechanism is expected. chemistrysteps.com

Table 2: Predicted Products of Ether Cleavage of this compound with Strong Acid (HX)

ReactantProduct 1Product 2
This compound + HI3-(2-Hydroxyethyl)pyrrolidineEthyl iodide
This compound + HBr3-(2-Hydroxyethyl)pyrrolidineEthyl bromide

Note: These are predicted reactions based on the general reactivity of ethers.

While the alkyl chain of the ethoxyethyl group is relatively unreactive, modifications can be introduced under specific conditions, often involving radical reactions.

Oxidation: Oxidation of the alkyl chain is generally difficult without affecting other parts of the molecule, particularly the pyrrolidine ring. Strong oxidizing agents would likely lead to complex product mixtures.

Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, could potentially introduce a halogen atom onto the alkyl chain, although selectivity might be an issue.

It is important to note that much of the reactivity described is inferred from the known chemistry of pyrrolidines and ethers in general, as specific derivatization studies on this compound are not widely available in the reviewed literature.

Introduction of Additional Functional Moieties

The chemical structure of this compound, featuring a secondary amine within the pyrrolidine ring, presents a primary site for the introduction of new functional groups. The nucleophilic nature of this nitrogen atom allows it to readily participate in various reactions to form more complex molecules. The most common transformations involve N-alkylation and N-acylation, which are fundamental reactions for modifying secondary amines.

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. This is typically achieved by reacting this compound with alkyl halides (e.g., alkyl chlorides, bromides, or iodides). Another effective method is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents in the presence of a metal catalyst, such as ruthenium or iridium complexes. d-nb.infoorganic-chemistry.org This approach is considered a green chemistry method as its primary byproduct is water. d-nb.info

N-Acylation: The secondary amine can be acylated to form an amide linkage. This is readily accomplished using various acylating agents. Acid chlorides and acid anhydrides react with the amine, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. mdpi.comrsc.org This reaction is robust and can be used to introduce a wide array of functionalities, including those that can alter the molecule's biological activity or physical properties. The synthesis of amides from carboxylic acids can also be achieved using coupling reagents that activate the carboxylic acid.

The ether group within the 3-(2-ethoxyethyl) side chain is generally less reactive under standard conditions but could be cleaved under harsh acidic conditions (e.g., using hydrobromic or hydroiodic acid), although this would likely affect the pyrrolidine ring as well.

The table below summarizes the principal reactions for introducing functional moieties to the this compound scaffold.

Table 1: Potential Reactions for Functionalization of this compound

Reaction Type Reagent Class Product Type Purpose
N-Alkylation Alkyl Halide (R-X) Tertiary Amine Introduce alkyl groups to modify steric/electronic properties.
N-Alkylation Alcohol (R-OH) + Catalyst Tertiary Amine Greener alternative for introducing alkyl groups.
N-Acylation Acid Chloride (RCOCl) Amide Introduce acyl groups, often to create bioactive molecules. nih.gov
N-Acylation Acid Anhydride ((RCO)₂O) Amide Alternative method for amide formation.

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization is a key strategy employed to modify a molecule to enhance its properties for a specific application. For this compound, this is particularly important for analytical detection and for use in stereoselective synthesis.

Strategies for Enhancing Chromatographic Detection (e.g., introduction of chromophores or fluorophores)

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), the detection of analytes often relies on their ability to absorb ultraviolet (UV) or visible light, or to fluoresce. This compound lacks a native chromophore or fluorophore, making it effectively transparent to standard UV-Vis detectors and non-fluorescent, which results in poor sensitivity. rsc.orgrsc.org

To overcome this limitation, pre-column or post-column derivatization is employed. This process involves reacting the analyte with a labeling agent that attaches a chromophoric or fluorophoric tag to the molecule. The secondary amine of the pyrrolidine ring is an ideal target for such derivatization reactions. rsc.org The resulting derivative possesses strong UV absorbance or fluorescence, enabling highly sensitive detection. academicjournals.org

Common derivatizing agents for amines include:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives.

9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl): Forms intensely fluorescent carbamate (B1207046) derivatives with amines. rsc.org

Phenylisothiocyanate (PITC): Reacts with amines to form phenylthiourea (B91264) derivatives that have strong UV absorbance. rsc.org

Nitro-aromatic Reagents: Reagents containing nitro groups, such as 2-nitrophenylhydrazine (B1229437) or 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), can be used to introduce strong UV-absorbing tags. nih.govgoogle.com

The choice of reagent depends on the desired sensitivity, the complexity of the sample matrix, and the available detection equipment (e.g., UV-Vis Diode Array Detector or Fluorescence Detector). google.com

Table 2: Common Derivatizing Agents for HPLC Analysis of Amines

Derivatizing Agent Abbreviation Target Functional Group Type of Tag Detection Method
Dansyl Chloride DNS-Cl Primary/Secondary Amines Fluorophore Fluorescence
9-Fluorenylmethoxycarbonyl Chloride Fmoc-Cl Primary/Secondary Amines Fluorophore Fluorescence
Phenylisothiocyanate PITC Primary/Secondary Amines Chromophore UV-Vis
1-Fluoro-2,4-dinitrobenzene FDNB Primary/Secondary Amines Chromophore UV-Vis

Formation of Covalent Adducts for Structural Characterization

The formation of covalent adducts is a powerful technique for structural characterization, particularly when coupled with mass spectrometry (MS). A covalent adduct is a new molecule formed by the joining of the analyte with another molecule via a covalent bond.

In the context of this compound, the derivatization reactions described for chromatographic enhancement (Section 5.3.1) are, in fact, methods for forming specific covalent adducts. When the derivatized sample is analyzed by LC-MS, the resulting adduct will have a distinct mass-to-charge ratio (m/z) that is the sum of the original molecule and the mass of the added tag (minus any atoms lost during the reaction). This predictable mass shift provides a high degree of confidence in the identification of the analyte, even in complex mixtures.

For example, reaction with an acylating agent to form an amide is a common strategy. The resulting amide is a stable covalent adduct that can be characterized. This technique is not only used for detection but also for confirming the presence of reactive functional groups (like the secondary amine) on the molecule. While no specific studies on covalent adduct formation for this compound are documented, the principles of amine reactivity strongly support this application. ulisboa.ptgoogle.com

Derivatization for the Introduction of Chiral Auxiliaries or Directing Groups

The structure of this compound is achiral. However, it can be involved in stereoselective synthesis in two primary ways: through resolution into its separate enantiomers or by acting as a directing group in its enantiopure form.

Resolution via Diastereomer Formation: A racemic mixture of this compound can be resolved into its individual (R) and (S) enantiomers. A common strategy is to react the racemic amine with a single, pure enantiomer of a chiral acid, known as a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or derivatives of tartaric acid). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization or chromatography. google.com Alternatively, reacting the amine with a chiral acylating agent (e.g., Mosher's acid chloride) forms diastereomeric amides that can be separated chromatographically. Once separated, the chiral auxiliary is cleaved to yield the pure (R) and (S) enantiomers of this compound. google.com

Use as a Chiral Ligand or Directing Group: Once obtained in an enantiomerically pure form, such as (S)-3-(2-Ethoxyethyl)pyrrolidine, the molecule has the potential to serve as a chiral auxiliary or ligand. Chiral pyrrolidine scaffolds are foundational in asymmetric synthesis. organic-chemistry.orgnih.gov For instance, they are used to direct the stereochemical outcome of reactions like alkylations or aldol (B89426) reactions adjacent to the pyrrolidine ring. An enantiopure form of this compound could be used as a chiral ligand to coordinate with a metal catalyst, creating a chiral environment that influences the stereoselectivity of a reaction on a different substrate. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Dansyl Chloride
9-Fluorenylmethoxycarbonyl Chloride
Phenylisothiocyanate
1-Fluoro-2,4-dinitrobenzene
2-Nitrophenylhydrazine
2-(11H-Benzo[a]carbazol-11-yl) ethyl carbonochloridate
(R)-(-)-Mandelic acid

Applications in Chemical Research and Materials Science Non Biological Focus

Role as Ligands in Transition Metal Catalysis

The pyrrolidine (B122466) scaffold is a well-established motif in the design of ligands for transition metal catalysis. princeton.edu The nitrogen atom of the pyrrolidine ring in 3-(2-Ethoxyethyl)pyrrolidine can act as a Lewis base, donating its lone pair of electrons to a metal center. Furthermore, the oxygen atom of the ethoxyethyl side chain can also participate in coordination, allowing the compound to function as a bidentate ligand. This chelation effect can enhance the stability and influence the electronic properties of the resulting metal complex, thereby modulating its catalytic activity and selectivity.

Transition metal-catalyzed reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. snnu.edu.cnnih.gov The specific geometry and electronic environment provided by ligands are crucial for controlling the outcome of these reactions. nih.gov In the context of this compound, its structure could be particularly beneficial in reactions where a chiral environment around the metal is required to induce enantioselectivity. The stereochemistry of the pyrrolidine ring and the conformation of the flexible ethoxyethyl side chain would create a specific chiral pocket around the catalytic center. The mechanism of action often involves the formation of transient metal-carbene intermediates or proceeds through pathways like σ-bond metathesis, particularly with early transition metals, without a formal change in the metal's oxidation state. snnu.edu.cnidu.ac.id

Utility as Organocatalysts in Asymmetric Synthesis

The field of asymmetric organocatalysis has identified substituted chiral pyrrolidines as a privileged class of catalysts. mdpi.combeilstein-journals.org These catalysts operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds. princeton.edumdpi.com Proline and its derivatives are seminal examples that have demonstrated broad applicability in a variety of asymmetric transformations, including aldol (B89426) and Michael reactions. beilstein-journals.orgnih.gov

This compound, particularly in its chiral forms, is a promising candidate for an organocatalyst. The substituent at the 3-position can play a critical role in defining the steric environment of the catalytic pocket, thereby influencing the facial selectivity of the reaction. The synthesis of new pyrrolidine-based organocatalysts is an active area of research, with the goal of fine-tuning reactivity and enantioselectivity. beilstein-journals.orgnih.gov For instance, the introduction of bulky substituents has been shown to provide an appropriate environment for achieving high levels of enantioselectivity. beilstein-journals.org

Below is a table summarizing the performance of related pyrrolidine-based organocatalysts in the asymmetric Michael addition, illustrating the potential efficacy of this compound in similar transformations.

OrganocatalystAldehydeNitroolefinSolventDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
Pyrrolidine Derivative APropanaltrans-β-NitrostyreneCH2Cl275:2570 (syn)
Pyrrolidine Derivative B3-Phenylpropionaldehydetrans-β-NitrostyreneCH2Cl278:2268 (syn)
Diarylprolinol Silyl EtherVariousVariousVariousup to 99:1up to 99

This table is a representative summary based on findings for various pyrrolidine-based organocatalysts. beilstein-journals.orgresearchgate.net

Application as Chiral Controllers and Auxiliaries in Organic Reactions

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. researchgate.net After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is a powerful and reliable method for controlling stereochemistry in asymmetric synthesis. researchgate.net

The chiral enantiomers of this compound are well-suited to function as chiral auxiliaries. For example, it could be converted into a chiral amide and attached to a ketone to direct the alkylation of the corresponding enolate. The pyrrolidine ring and its substituent would create a biased steric environment, forcing an incoming electrophile to approach from a specific face. The development of new chiral auxiliaries is crucial for expanding the toolbox of synthetic chemists. rsc.org Pyrrolidine-based structures, derived from readily available sources like proline, have been successfully used in the asymmetric synthesis of amino acids and other complex molecules. orgsyn.orgnih.gov The efficiency of a chiral auxiliary is often determined by its ability to induce high diastereoselectivity, its ease of attachment and removal, and its recyclability. researchgate.net

Potential in Materials Science and Polymer Chemistry

The unique combination of a hydrophilic pyrrolidone ring (after conversion from pyrrolidine) and a potentially hydrophobic side chain gives this compound characteristics that are desirable in materials science. researchgate.net Specifically, N-alkyl-2-pyrrolidones are known as high-performance surfactants with a unique combination of solvency and surface activity. ashland.com These molecules can reduce surface tension and are used in a wide range of applications, from pigment dispersions to specialty cleaners. ashland.com

The structure of this compound suggests its potential as a precursor to novel surfactants. The pyrrolidine ring can be converted to a pyrrolidone, which acts as a compact, polar headgroup, enhancing water solubility and compatibility. researchgate.net The ethoxyethyl group contributes to the hydrophobic tail. Pyrrolidone-based surfactants are noted for their ability to interact synergistically with other types of surfactants, such as anionics, to enhance performance. researchgate.nettrulux.com Furthermore, polyvinylpyrrolidone (B124986) (PVP) is a water-soluble polymer with numerous applications, highlighting the importance of the pyrrolidone motif in polymer chemistry. euacademic.org As such, this compound could serve as a monomer or a functional building block for the synthesis of new polymers with tailored properties. ktu.ltossila.com

The properties of some commercial pyrrolidone-based surfactants are shown in the table below for comparison.

Surfactant NameChemical StructureKey PropertiesTypical Applications
Surfadone™ LP-100N-octyl-2-pyrrolidoneHigh dynamic surface activity, low foam, broad solvencyLithographic printing, pigment dispersions, cleaners ashland.com
Surfadone™ LP-300N-dodecyl-2-pyrrolidoneLow foaming, nonionic, interacts with anionic surfactantsShampoos, thickeners, foam stabilizers trulux.com

Use as Synthetic Intermediates for Complex Molecular Architectures

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry and a common structural motif in a vast number of natural products and pharmaceuticals. nih.gov Its three-dimensional structure provides better coverage of chemical space compared to flat aromatic rings. Consequently, substituted pyrrolidines like this compound are valuable building blocks for the synthesis of complex molecular architectures. ucl.ac.uknih.gov

The utility of this compound as a synthetic intermediate stems from its bifunctional nature. The secondary amine of the pyrrolidine ring can be readily functionalized, while the ethoxyethyl side chain provides a handle for further synthetic manipulations. For example, the terminal ethyl group could be modified, or the ether linkage could be cleaved to reveal a hydroxyl group, opening up avenues for diversification. Methodologies like [3+2] cycloadditions using glycine-based precursors are powerful tools for constructing the pyrrolidine core, which can then be elaborated into more complex polycyclic systems. nih.gov The synthesis of spirocyclic pyrrolidines and other highly functionalized derivatives for drug discovery underscores the importance of such building blocks. nih.govpnas.org

Q & A

Q. What are the optimal synthetic routes for 3-(2-Ethoxyethyl)pyrrolidine, and how can steric hindrance be mitigated during its synthesis?

Methodological Answer: Synthesis of this compound requires careful selection of starting materials and reaction conditions. A plausible route involves nucleophilic substitution or reductive amination, leveraging pyrrolidine derivatives (e.g., tert-butyl-protected precursors) as intermediates . To address steric hindrance:

  • Use bulky protecting groups (e.g., tert-butyl carbamates) to direct regioselectivity .
  • Employ catalysts like Pd/C or Ru-based systems for hydrogenation steps to reduce steric strain .
  • Optimize solvent polarity (e.g., DMF or THF) to enhance reaction efficiency under reflux conditions .

Q. Which analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

  • NMR Spectroscopy: Prioritize 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm regiochemistry and substituent orientation. For example, coupling constants in pyrrolidine derivatives (e.g., 3.5–4.0 ppm for ethoxy protons) help distinguish between axial/equatorial conformers .
  • Mass Spectrometry: High-resolution ESI-MS can resolve molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • IR Spectroscopy: Analyze C-O stretching (1100–1250 cm1^{-1}) and N-H bending (1550–1650 cm1^{-1}) to validate functional groups .
  • Conflict Resolution: Cross-validate data using X-ray crystallography (if crystalline) or computational modeling (DFT) to reconcile discrepancies in stereochemical assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for volatile intermediates .
  • Waste Disposal: Segregate organic waste containing pyrrolidine derivatives and neutralize acidic/basic byproducts before disposal .
  • Emergency Procedures: For spills, adsorb with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent uncontrolled reactions .

Advanced Research Questions

Q. How can stereochemical outcomes in this compound synthesis be controlled, and what computational tools validate these configurations?

Methodological Answer:

  • Chiral Catalysis: Use enantioselective catalysts (e.g., Jacobsen’s thiourea) to favor specific stereoisomers during cyclization .
  • Dynamic Kinetic Resolution (DKR): Apply enzymes like lipases or transition-metal catalysts to resolve racemic mixtures under mild conditions .
  • Computational Validation: Perform DFT calculations (Gaussian 16) to predict 1H^1 \text{H}-NMR chemical shifts and compare with experimental data. NIST’s IR spectral database can further validate functional group assignments .

Q. What strategies are effective in assessing the biological activity of this compound, particularly in enzyme inhibition studies?

Methodological Answer:

  • Target Selection: Screen against GPCRs or kinases (e.g., PI3K or MAPK) due to pyrrolidine’s affinity for amine-binding pockets .
  • In Vitro Assays: Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding constants (KdK_d) .
  • SAR Analysis: Modify the ethoxyethyl side chain to introduce electron-withdrawing groups (e.g., -CF3_3) and evaluate changes in IC50_{50} values .

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be experimentally resolved?

Methodological Answer:

  • Phase Solubility Studies: Perform titrations in binary solvent systems (e.g., water-ethanol) to determine Hildebrand solubility parameters .
  • DSC/TGA Analysis: Measure melting points and decomposition profiles to identify polymorphic forms affecting solubility .
  • MD Simulations: Use GROMACS to model solvent interactions and predict preferential solvation in mixed solvents .

Q. What methodologies are recommended for studying the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Monitor cytochrome P450 (CYP3A4/2D6) activity .
  • Isotope Labeling: Synthesize 13C^{13} \text{C}-labeled analogs to track metabolic pathways using isotopic tracing .
  • Pharmacokinetic Modeling: Use WinNonlin to derive clearance rates (ClCl) and volume of distribution (VdV_d) from plasma concentration-time curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.